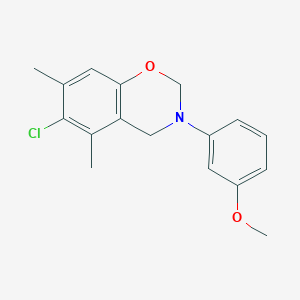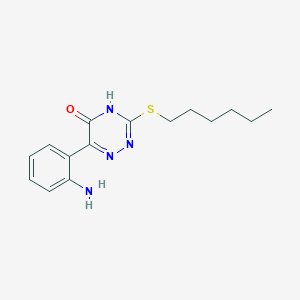![molecular formula C22H30N4OS B11595938 N-butyl-N,8-diethyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11595938.png)
N-butyl-N,8-diethyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-N,8-diethyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine is a complex organic compound with a unique tetracyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N,8-diethyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine involves multiple steps, starting with the preparation of the core tetracyclic structure. This typically involves cyclization reactions under controlled conditions, using specific catalysts and reagents to ensure the correct formation of the rings.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
化学反応の分析
Types of Reactions
N-butyl-N,8-diethyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine can undergo various chemical reactions, including:
Oxidation: The presence of sulfur and nitrogen atoms allows for oxidation reactions, potentially forming sulfoxides or sulfonamides.
Reduction: Reduction reactions can target the nitrogen atoms, leading to the formation of amines or other reduced species.
Substitution: The aromatic nature of the compound allows for electrophilic and nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that stabilize the intermediate species.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce secondary or tertiary amines. Substitution reactions can introduce a wide range of functional groups, depending on the electrophile or nucleophile used.
科学的研究の応用
N-butyl-N,8-diethyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7
Chemistry: As a model compound for studying complex ring systems and their reactivity.
Biology: Potential use in biochemical assays or as a probe for studying enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Possible applications in materials science, such as the development of new polymers or catalysts.
作用機序
The mechanism by which N-butyl-N,8-diethyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine exerts its effects depends on its interaction with molecular targets. These interactions could involve binding to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would require detailed biochemical studies to elucidate.
類似化合物との比較
Similar Compounds
N-butylamine: A simpler amine with a butyl group, used as a building block in organic synthesis.
Diethylamine: Another simple amine, often used in the synthesis of pharmaceuticals and agrochemicals.
Tetracyclic Compounds: Other tetracyclic compounds with different substituents, used in various chemical and pharmaceutical applications.
Uniqueness
N-butyl-N,8-diethyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine stands out due to its unique combination of nitrogen, sulfur, and oxygen atoms within a tetracyclic structure
特性
分子式 |
C22H30N4OS |
|---|---|
分子量 |
398.6 g/mol |
IUPAC名 |
N-butyl-N,8-diethyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine |
InChI |
InChI=1S/C22H30N4OS/c1-6-9-10-26(8-3)20-19-18(23-13-24-20)17-14-11-22(4,5)27-12-15(14)16(7-2)25-21(17)28-19/h13H,6-12H2,1-5H3 |
InChIキー |
RJVPOQPNGHIQRZ-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CC)C1=NC=NC2=C1SC3=C2C4=C(COC(C4)(C)C)C(=N3)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(3-fluorophenyl)-1-{2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B11595861.png)
![5-(4-ethoxyphenyl)-3-(2-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11595869.png)
![(5Z)-5-[5-bromo-2-(prop-2-yn-1-yloxy)benzylidene]-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B11595873.png)
![N-[3-(furan-2-yl)-3-phenylpropyl]-N-[4-(propan-2-yloxy)benzyl]acetamide](/img/structure/B11595881.png)

![3-{(Z)-[3-(2-Chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11595884.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11595886.png)

![Methyl 3-{[5-(naphthylamino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B11595898.png)
![Diethyl ethyl[3-oxo-3-(1,3,4-thiadiazol-2-ylamino)propyl]propanedioate](/img/structure/B11595902.png)
![3-[(E)-{2-[5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene}methyl]-1H-indole](/img/structure/B11595909.png)
![5-(4-Methylphenyl)-2-[({2-[4-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperazin-1-yl]ethyl}amino)methylidene]cyclohexane-1,3-dione](/img/structure/B11595918.png)
![(5Z)-2-(4-fluorophenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11595925.png)
![(5E)-5-[2,5-dimethoxy-4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione](/img/structure/B11595933.png)
